![molecular formula C12H12ClN3O2S B2566407 3,4-Diamino-N-(2-chloro-phenyl)-benzenesulfonamide CAS No. 326023-07-8](/img/structure/B2566407.png)
3,4-Diamino-N-(2-chloro-phenyl)-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,4-Diamino-N-(2-chloro-phenyl)-benzenesulfonamide” is a chemical compound with the molecular formula C12H12ClN3O2S and a molecular weight of 297.76 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring sulfonamide group, two amino groups at the 3rd and 4th positions, and a 2-chlorophenyl group attached to the nitrogen of the sulfonamide group .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its melting point is between 190-191 degrees Celsius .
Scientific Research Applications
Synthesis and Structural Properties
The synthesis of complex organic compounds, including those with sulfonamide groups, is a critical area of research in medicinal chemistry. For instance, the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involves the reaction of chloral with substituted anilines, leading to a series of compounds with potential therapeutic applications (Issac & Tierney, 1996). This method showcases the versatility in synthesizing compounds that might share functional similarities with 3,4-Diamino-N-(2-chloro-phenyl)-benzenesulfonamide, highlighting the importance of structural manipulation in drug development.
Pharmacological Applications
Compounds with sulfonamide groups have been explored for their diverse pharmacological properties. For example, ebrotidine, a compound with a complex sulfonamide structure, exhibits gastroprotective properties by combining H2-receptor antagonist activity with cytoprotective effects, demonstrating the therapeutic potential of sulfonamides in ulcer treatment (Slomiany et al., 1997). Such studies underscore the potential for this compound to be explored for similar or other therapeutic applications based on its sulfonamide group.
Biomedical Research
The application of sulfonamide derivatives in biomedical research extends to the development of novel therapeutic agents. The diverse biological activities of these compounds, including their role in modulating lipid metabolism, glucose regulation, and serving as antimicrobial agents, offer a glimpse into the broad research applications of sulfonamides (Naveed et al., 2018). This suggests potential areas of research for this compound in exploring its biological effects and therapeutic efficacy.
Safety and Hazards
The safety data sheet for “3,4-Diamino-N-(2-chloro-phenyl)-benzenesulfonamide” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c13-9-3-1-2-4-12(9)16-19(17,18)8-5-6-10(14)11(15)7-8/h1-7,16H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGHWVVQPRDCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.